11-Oxomogroside I is primarily sourced from the fruits of Siraitia grosvenorii, which are cultivated in various regions, particularly in Southern China. The fruit has been used traditionally for its sweetening properties and medicinal benefits, including antioxidant and anti-inflammatory effects.
In terms of chemical classification, 11-Oxomogroside I falls under the category of triterpenoid glycosides. It is part of a larger family of mogrosides, which are characterized by their complex glycosidic structures and significant biological activities.
The synthesis of 11-Oxomogroside I can be achieved through enzymatic methods involving specific glycosyltransferases. These enzymes facilitate the transfer of sugar moieties to the aglycone structure derived from mogrol. Recent advancements in biotechnology have enabled the use of recombinant DNA technology to produce these enzymes efficiently.
The enzymatic synthesis typically involves:
The molecular formula for 11-Oxomogroside I is CHO. It features a complex structure with multiple hydroxyl groups and an oxo group at the C-11 position, which plays a crucial role in its sweetness and solubility characteristics.
11-Oxomogroside I undergoes various chemical reactions, particularly hydrolysis and glycosylation. In biological systems, it can be metabolized by gut microbiota into simpler mogrosides or mogrol derivatives.
The mechanism by which 11-Oxomogroside I exerts its effects involves interaction with taste receptors on the tongue, specifically the sweet taste receptors. Upon binding, it triggers a signaling cascade that results in the perception of sweetness.
Research indicates that compounds like 11-Oxomogroside I can also influence metabolic pathways related to glucose metabolism, potentially providing benefits for blood sugar regulation.
11-Oxomogroside I is primarily utilized as a natural sweetener in food products due to its high sweetness intensity without caloric content. Additionally, it has potential applications in:
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